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Compound of Interest

Compound Name: ChaC8

Cat. No.: B1577518 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (CHAC1) is a key enzyme

involved in the cellular stress response.[1][2][3] As a γ-glutamyl cyclotransferase, CHAC1's

primary function is the degradation of glutathione (GSH), a critical intracellular antioxidant.[1][2]

The depletion of GSH by CHAC1 disrupts the cellular redox balance, leading to increased

oxidative stress and promoting cell death pathways such as ferroptosis.[1][3][4] Ferroptosis is a

regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive

oxygen species (ROS).[5]

The mechanism linking CHAC1 to lipid ROS involves the inactivation of glutathione peroxidase

4 (GPX4), a selenoenzyme that utilizes GSH to detoxify lipid hydroperoxides.[6] By degrading

GSH, CHAC1 compromises GPX4 activity, resulting in the unchecked accumulation of lipid

peroxides and subsequent cell death.[6] The induction of CHAC1 is often mediated by the

activating transcription factor 4 (ATF4) pathway, which is activated under conditions of

endoplasmic reticulum (ER) stress or amino acid deprivation.[1][7][8]

Given its central role in promoting lipid peroxidation, the assessment of lipid ROS levels

following CHAC1 induction is crucial for studying ferroptosis and related cellular stress

phenomena. This application note provides detailed protocols for inducing CHAC1 expression

and subsequently measuring lipid ROS production using fluorescent probes.
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Signaling Pathway and Experimental Overview
The induction of CHAC1, either through cellular stress or genetic overexpression, initiates a

cascade that culminates in lipid peroxidation. The workflow for assessing this process involves

inducing CHAC1, staining with a lipid ROS-sensitive fluorescent probe, and analyzing the

signal via flow cytometry or fluorescence microscopy.
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Figure 1: CHAC1-mediated lipid ROS signaling pathway.
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Reagent/Equipment Supplier Cat. No. (Example)

Cell Lines

HT-1080 (human

fibrosarcoma)
ATCC CCL-121

DU145 (human prostate

carcinoma)
ATCC HTB-81

CHAC1 Induction

Tunicamycin Sigma-Aldrich T7765

Erastin Sigma-Aldrich E7781

CHAC1 Human Tagged ORF

Clone
OriGene RG229135

Transfection Reagent (e.g.,

Lipofectamine 3000)
Thermo Fisher Scientific L3000001

Lipid ROS Probes

BODIPY™ 581/591 C11 Thermo Fisher Scientific D3861

Liperfluo
Dojindo Molecular

Technologies
L248

General Reagents

DMEM Gibco 11965092

Fetal Bovine Serum (FBS) Gibco 26140079

Penicillin-Streptomycin Gibco 15140122

Trypsin-EDTA (0.25%) Gibco 25200056

Phosphate-Buffered Saline

(PBS)
Gibco 10010023

DMSO, Anhydrous Sigma-Aldrich 276855
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Flow Cytometer (e.g., BD

Accuri™ C6)
BD Biosciences -

Fluorescence Microscope (e.g., Zeiss Axio Observer) -

CO2 Incubator - -

Centrifuge - -

96-well black, clear-bottom

plates
Corning 3603

Experimental Protocols
Protocol 1: Induction of CHAC1 Expression
Method A: Chemical Induction of CHAC1

This method uses chemical stressors to induce the endogenous expression of CHAC1.

Cell Seeding: Seed cells (e.g., HT-1080) in the appropriate culture vessel (e.g., 6-well plate

for flow cytometry, 96-well black plate for microscopy) at a density that will result in 70-80%

confluency at the time of the experiment.

Incubation: Incubate cells overnight at 37°C in a 5% CO2 incubator.

Treatment:

Tunicamycin (ER Stress Inducer): Prepare a stock solution of Tunicamycin in DMSO. Treat

cells with 1-10 µg/mL of Tunicamycin for 24-72 hours.[9] The optimal concentration and

time should be determined empirically for each cell line.

Erastin (System xc- Inhibitor): Prepare a stock solution of Erastin in DMSO. Treat cells

with 5-50 µM of Erastin for 24 hours.[1][10]

Controls: Include a vehicle control (DMSO) at the same final concentration used for the drug

treatment.

Proceed to Protocol 2 for lipid ROS assessment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5620248/
https://folibio.com.tw/file-download/product/863032ce-8b2b-4c4f-823c-59791ada978c
https://pmc.ncbi.nlm.nih.gov/articles/PMC6892486/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method B: Genetic Induction of CHAC1 (Overexpression)

This method involves transfecting cells with a plasmid to exogenously express CHAC1.

Cell Seeding: Seed cells to be 60-80% confluent on the day of transfection.

Transfection: Transfect cells with a CHAC1-overexpressing plasmid (or an empty vector

control) using a suitable transfection reagent according to the manufacturer's protocol.[6][11]

Incubation: Incubate the transfected cells for 24-48 hours to allow for CHAC1 expression.

Proceed to Protocol 2 for lipid ROS assessment.

Protocol 2: Assessment of Lipid ROS Production
Method A: Flow Cytometry using BODIPY™ 581/591 C11

This ratiometric probe shifts its fluorescence emission from red to green upon oxidation by lipid

peroxides.[8]

Probe Preparation: Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in anhydrous

DMSO.

Cell Harvesting: Following CHAC1 induction (Protocol 1), harvest the cells by trypsinization

and centrifuge at 500 x g for 5 minutes.

Staining: Resuspend the cell pellet in pre-warmed PBS containing 1-2 µM BODIPY™

581/591 C11. Incubate for 30 minutes at 37°C, protected from light.

Washing: Wash the cells twice with ice-cold PBS.

Resuspension: Resuspend the final cell pellet in 300-500 µL of ice-cold PBS for flow

cytometry analysis.

Data Acquisition:

Analyze the cells on a flow cytometer equipped with blue (488 nm) and yellow/green (e.g.,

561 nm) lasers.
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The unoxidized probe (red fluorescence) is typically detected in the PE channel (~581/591

nm).

The oxidized probe (green fluorescence) is detected in the FITC channel (~488/510 nm).

[12]

Collect data for at least 10,000 events per sample.[13]

Gating Strategy & Analysis:

Gate on the main cell population using FSC-A vs. SSC-A to exclude debris.

Gate on single cells using FSC-A vs. FSC-H.

Analyze the FITC channel fluorescence of the single-cell population. An increase in FITC

signal intensity indicates lipid ROS production.[12] The results can be presented as the

percentage of FITC-positive cells or the median fluorescence intensity (MFI) of the FITC

signal.

Method B: Fluorescence Microscopy using Liperfluo

Liperfluo is a probe that becomes fluorescent upon specific oxidation by lipid peroxides.[4][14]

Probe Preparation: Prepare a 1 mM stock solution of Liperfluo in DMSO.[1][7]

Staining: After CHAC1 induction in a multi-well plate, remove the culture medium and wash

the cells once with serum-free medium or PBS.

Add serum-free medium containing 1-10 µM Liperfluo to the cells.[3] Incubate for 30 minutes

at 37°C.[1][7]

Washing: Remove the staining solution and wash the cells twice with PBS.

Imaging: Add fresh PBS or live-cell imaging solution to the wells. Image the cells using a

fluorescence microscope with appropriate filter sets (Excitation/Emission: ~488/535 nm).[14]

Image Analysis: Quantify the fluorescence intensity per cell using image analysis software

(e.g., ImageJ/Fiji). Correct for background fluorescence and calculate the average
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Figure 2: General experimental workflow.
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Quantitative data should be summarized in tables for clear comparison between control and

treated groups.

Table 1: Example Data from Flow Cytometry Analysis of Lipid ROS

Treatment
CHAC1 Induction

Method

% FITC-Positive

Cells (Lipid ROS

High)

Median

Fluorescence

Intensity (FITC)

Vehicle Control

(DMSO)
- 5.2 ± 1.1 150 ± 25

Tunicamycin (5

µg/mL, 48h)
Chemical 45.8 ± 5.3 850 ± 98

Empty Vector Genetic 6.1 ± 1.5 165 ± 30

CHAC1

Overexpression
Genetic 62.5 ± 7.9 1250 ± 150

Table 2: Example Data from Fluorescence Microscopy Analysis of Lipid ROS

Treatment CHAC1 Induction Method
Mean Fluorescence Intensity

(Arbitrary Units)

Vehicle Control (DMSO) - 100 ± 15

Erastin (10 µM, 24h) Chemical 450 ± 55

Empty Vector Genetic 110 ± 20

CHAC1 Overexpression Genetic 620 ± 80

An increase in the percentage of FITC-positive cells, MFI, or mean fluorescence intensity in

CHAC1-induced cells compared to controls indicates that CHAC1 expression leads to the

production of lipid ROS.

CHAC1 Induction GSH Depletion
causes

GPX4 Inactivation
causes Lipid ROS
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Figure 3: Logical flow from CHAC1 induction to measurement.
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Problem Potential Cause Solution

Low/No increase in lipid ROS

signal
Inefficient CHAC1 induction.

Confirm CHAC1 upregulation

by Western blot or qPCR.

Optimize inducer concentration

and/or incubation time. For

transfection, check transfection

efficiency.

Cell line is resistant to

ferroptosis.

Use a positive control for lipid

ROS induction (e.g., RSL3) to

confirm the assay is working.

Probe degradation.

Prepare fresh stock solutions

of the fluorescent probes.

Protect from light and avoid

repeated freeze-thaw cycles.

High background fluorescence
Autofluorescence of cells or

medium.

Wash cells thoroughly with

PBS before and after staining.

Use serum-free medium for

staining. Include an unstained

control to set baseline

fluorescence.

Probe concentration is too

high.

Perform a titration to determine

the optimal probe

concentration for your cell line.

[12]

Inconsistent results
Variation in cell density or

health.

Ensure consistent cell seeding

density and that cells are in a

logarithmic growth phase.

Photobleaching of the probe.

Minimize exposure of stained

cells to light. Use an anti-fade

mounting medium for

microscopy if necessary.

For BODIPY C11, both red and

green signals increase.

This may indicate an increase

in cell size or membrane
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content. Analyze the ratio of

green to red fluorescence to

normalize for these changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Assessment of Lipid ROS Production
Following CHAC1 Induction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577518#how-to-assess-lipid-ros-production-after-
chac1-induction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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